molecular formula C25H30FN3O · HCl B1164518 5-fluoro BEPIRAPIM (hydrochloride)

5-fluoro BEPIRAPIM (hydrochloride)

Cat. No.: B1164518
M. Wt: 444
InChI Key: SKGMEEMXANONGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within New Psychoactive Substances (NPS) Research

New Psychoactive Substances represent a broad and diverse category of drugs that are not controlled by international drug conventions but may pose a public health threat. bu.edu They are often colloquially known as "designer drugs" or "legal highs." bu.edu The rapid proliferation of NPS presents significant challenges for public health and law enforcement, necessitating ongoing research to identify and characterize these novel compounds. researchgate.net Synthetic cannabinoids are a prominent and continuously evolving class within the NPS landscape. nih.gov These substances are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often possess different chemical structures. 5-fluoro BEPIRAPIM is structurally classified as a synthetic cannabinoid and is encountered in research and forensic applications as an analytical reference standard. nih.gov

Evolution of Research Interest in Novel Synthetic Compounds

The interest in novel synthetic compounds like 5-fluoro BEPIRAPIM stems from the dynamic nature of the illicit drug market. As authorities regulate specific compounds, clandestine laboratories synthesize new, structurally modified alternatives to take their place. This cat-and-mouse game drives the continuous evolution of NPS. The first synthetic cannabinoids were developed for research purposes in the mid-1980s to investigate the endocannabinoid system. However, by the mid-2000s, these laboratory creations began to appear in recreational drug products. nih.gov This has led to a proactive approach from the scientific community to identify, characterize, and understand the pharmacological profiles of these emerging substances. The goal of this research is to provide the scientific data necessary for informed public health and regulatory responses.

Historical Overview of Initial Characterization and Identification in Research Contexts

The initial identification of 5-fluoro BEPIRAPIM in a research context can be traced back to a 2016 study. In this paper, the compound was reported under the synonym NNL-2. The study detailed the identification and analytical characterization of four synthetic cannabinoids, including NNL-2, found in seized materials. The identification of NNL-2 was accomplished through a combination of sophisticated analytical techniques, establishing its chemical structure for the forensic and scientific communities. At the time of this initial report, there was no existing chemical or pharmacological data available for NNL-2.

A more in-depth pharmacological investigation of 5-fluoro BEPIRAPIM (referred to as NNL-2) was published in 2022. This study synthesized and analytically characterized the compound along with several of its analogues. The research was prompted by the detection of 5-fluoro BEPIRAPIM in the NPS market and its structural similarities to both synthetic cannabinoid receptor agonists (SCRAs) and a class of T-type calcium channel (CaV3) inhibitors. This later study provided the first detailed insights into its biological activity, or lack thereof, at cannabinoid receptors and uncovered a novel mechanism of action.

Detailed Research Findings

Subsequent academic research has provided a more detailed understanding of the chemical and pharmacological properties of 5-fluoro BEPIRAPIM (hydrochloride).

Initial Analytical Characterization (2016)

The first published characterization of 5-fluoro BEPIRAPIM (NNL-2) utilized a suite of analytical methods to definitively identify the compound.

Analytical TechniquePurpose in Characterization
Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)To determine the accurate mass and elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)To separate the compound from complex mixtures and obtain its mass spectrum for structural elucidation.
Fourier Transform Infrared Spectroscopy (FT-IR)To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo provide detailed information about the structure and connectivity of atoms within the molecule.
Data sourced from Qian, Z., et al. (2017).

Pharmacological Evaluation (2022)

A comprehensive study in 2022 explored the interaction of 5-fluoro BEPIRAPIM with cannabinoid receptors and other potential biological targets.

AssayFindingImplication
Cannabinoid Receptor Binding Assays Showed micromolar affinities for CB1 and/or CB2 receptors.Indicates a very low potency at these receptors compared to many other synthetic cannabinoids.
Membrane Potential Assay Acted as a low potency agonist of CB1 and CB2 receptors.Confirms the weak interaction with cannabinoid receptors.
In Vivo Cannabimimetic Mouse Model Did not induce hypothermia in mice, a classic sign of central CB1 receptor activity.Suggests minimal cannabis-like psychoactive effects in this model.
Functional Calcium Flux Assay Identified as a potential T-type calcium channel (CaV3) inhibitor, showing greater than 70% inhibition.Reveals a novel and unexpected mechanism of action, distinct from its classification as a synthetic cannabinoid.
Whole-Cell Patch-Clamp Electrophysiology Confirmed its activity as a CaV3 inhibitor.Provides definitive evidence for its effect on T-type calcium channels.
Data sourced from Kevin, R. C., et al. (2022).

Properties

Molecular Formula

C25H30FN3O · HCl

Molecular Weight

444

InChI

InChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H

InChI Key

SKGMEEMXANONGP-UHFFFAOYSA-N

SMILES

O=C(N1CCN(CC2=CC=CC=C2)CC1)C3=CN(CCCCCF)C4=CC=CC=C43.Cl

Synonyms

NNL-2

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro Bepirapim Hydrochloride and Analogues

Overview of Chemical Synthesis Routes

The general synthetic pathway to 5-fluoro-BEPIRAPIM and its analogues commences with the modification of an indole (B1671886) core, followed by a series of reactions to introduce the piperazine (B1678402) moiety and other functional groups. acs.orgcolostate.edu This systematic approach allows for the variation of different parts of the molecule to explore structure-activity relationships.

Alkylation of Indole Precursors

The synthesis typically begins with the alkylation of an indole precursor. colostate.edunih.gov For the preparation of 5-fluoro-BEPIRAPIM, indole is first treated with a suitable alkylating agent, such as 5-fluorobromopentane, in the presence of a base like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF). colostate.edu This reaction introduces the 5-fluoropentyl chain at the N-1 position of the indole ring. colostate.edu A similar strategy using bromopentane is employed for the non-fluorinated analogue, BEPIRAPIM. colostate.edu The general principle of indole alkylation can be performed under either basic or acidic conditions, though basic conditions are common for N-alkylation. google.com

Trifluoroacetylation and Subsequent Hydrolysis

Following alkylation, the indole ring is activated at the C-3 position. This is achieved by treatment with trifluoroacetic anhydride. colostate.edu The resulting trifluoroacetyl indole intermediate is then subjected to hydrolysis, typically using a base such as potassium hydroxide (B78521) (KOH) in a mixture of methanol (B129727) and toluene (B28343). colostate.edu This two-step sequence effectively installs a carboxylic acid group at the C-3 position of the indole, yielding the key carboxylic acid intermediates. colostate.edu For the synthesis of 5-fluoro-BEPIRAPIM, this process leads to 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid. colostate.edu

Coupling Reactions with Piperazine Derivatives

The crucial step in assembling the final molecule is the coupling of the indole-3-carboxylic acid intermediate with a piperazine derivative. colostate.edunih.gov This is an amide bond formation reaction, often facilitated by a peptide coupling agent. A common method involves the use of 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (B128534) (Et3N) in a solvent such as DMF. colostate.edu

To introduce a handle for further modification or to modulate the compound's properties, a protected piperazine derivative, such as Boc-piperazine (tert-butyl piperazine-1-carboxylate), is often used. colostate.edu The coupling of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with Boc-piperazine yields the Boc-protected precursor to 5-fluoro-BEPIRAPIM. colostate.edu

Deprotection Strategies

When a protecting group like the tert-butoxycarbonyl (Boc) group is used, a deprotection step is necessary to reveal the free amine of the piperazine ring. colostate.eduglenresearch.comnih.govnih.govuniversiteitleiden.nl This is typically achieved under acidic conditions. nih.gov For the synthesis of 5-fluoro-BEPIRAPIM, the Boc-protected intermediate is treated with a strong acid, such as 4 M hydrogen chloride in dioxane, to remove the Boc group and afford the desired piperazine derivative as its hydrochloride salt. colostate.edunsf.gov This method is effective and yields the product in a stable, crystalline form. colostate.edu

Reductive Alkylation Techniques

To generate analogues with different substituents on the piperazine nitrogen, reductive alkylation is a powerful and versatile technique. colostate.eduorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govyoutube.com This one-pot reaction involves treating the secondary amine of the piperazine ring with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org A mild and selective reducing agent commonly used for this purpose is sodium triacetoxyborohydride (B8407120). colostate.edu

For example, by reacting the deprotected piperazine intermediate with various aldehydes such as formaldehyde, acetaldehyde, propanal, or benzaldehyde, a range of N-alkylated and N-benzylated analogues of 5-fluoro-BEPIRAPIM can be synthesized in excellent yields. colostate.edu This method allows for the rapid diversification of the lead compound to explore the impact of different substituents on its biological activity. colostate.edu

Analytical Characterization Methods for Research Samples

The identity and purity of synthesized 5-fluoro-BEPIRAPIM and its analogues are confirmed using a suite of standard analytical techniques. nih.govacs.orgotago.ac.nz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy are essential for elucidating the molecular structure. nih.gov ¹H NMR confirms the presence and connectivity of protons in the molecule, while ¹⁹F NMR is particularly useful for verifying the incorporation of the fluorine atom and its chemical environment. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the synthesized compounds, which serves to confirm their elemental composition.

Chromatographic Techniques: Purification of the final compounds and intermediates is typically achieved using flash chromatography. The purity of the final products is often assessed by techniques like High-Performance Liquid Chromatography (HPLC).

The hydrochloride salts of the final compounds are often purified by recrystallization to obtain highly pure, crystalline materials suitable for biological testing. colostate.edu

Data Tables

Table 1: Key Intermediates in the Synthesis of 5-fluoro-BEPIRAPIM

Intermediate NameChemical StructureRole in Synthesis
IndoleStarting material for alkylation
5-FluorobromopentaneAlkylating agent to introduce the fluoropentyl chain
1-(5-fluoropentyl)-1H-indoleProduct of the initial alkylation step
Trifluoroacetic anhydrideReagent for activating the C-3 position of the indole
1-(5-fluoropentyl)-1H-indole-3-carboxylic acidKey carboxylic acid intermediate for coupling
Boc-piperazineProtected piperazine derivative for coupling
tert-butyl 4-((1-(5-fluoropentyl)-1H-indol-3-yl)carbonyl)piperazine-1-carboxylateBoc-protected precursor of 5-fluoro-BEPIRAPIM

Table 2: Reagents for Key Synthetic Transformations

TransformationReagents and Conditions
Alkylation of IndoleSodium hydride (NaH), 5-fluorobromopentane, N,N-dimethylformamide (DMF) colostate.edu
Trifluoroacetylation & HydrolysisTrifluoroacetic anhydride, followed by potassium hydroxide (KOH), methanol, toluene colostate.edu
Coupling Reaction1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), triethylamine (Et3N), DMF colostate.edu
Deprotection4 M Hydrogen chloride in dioxane colostate.edu
Reductive AlkylationAldehyde (e.g., formaldehyde, acetaldehyde), sodium triacetoxyborohydride colostate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to elucidate and confirm the chemical structure of synthesized compounds like 5-fluoro BEPIRAPIM. colostate.edu Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. For instance, in a study, the free base forms of the synthesized compounds were characterized by NMR spectroscopy. colostate.edu The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Specific signals in the ¹H NMR spectrum, such as the doublet of triplets observed for the methylene (B1212753) group adjacent to the fluorine atom (CH₂F), are characteristic of the 5-fluoropentyl chain. colostate.edu

Table 1: Representative ¹H NMR Data for a BEPIRAPIM Analogue Free Base

Chemical Shift (δ) ppm Multiplicity Assignment
7.69−7.71 m Aromatic CH
7.44 s Aromatic CH
7.33−7.36 m Aromatic CH
7.17−7.27 m Aromatic CH
4.41 dt CH₂F

Data sourced from a study on the synthesis of MEPIRAPIM, 5F-BEPIRAPIM, and their analogues, performed in CDCl₃. colostate.edu

Chromatographic Purity Assessment

Chromatographic techniques are employed to purify the synthesized compounds and assess their purity. colostate.edu Flash chromatography is a common method used for the purification of the free base amines following the synthetic steps. colostate.eduacs.org

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for determining the final purity of chemical reference standards. nih.govuab.edu Commercial suppliers of 5-fluoro BEPIRAPIM (hydrochloride) report a purity of ≥98%. caymanchem.com The purity assessment ensures that the sample is substantially free of starting materials, by-products, or other impurities.

Table 2: Chromatographic and Purity Data for 5-fluoro BEPIRAPIM

Parameter Method Value
Purity Not Specified ≥98%
Purification Flash Chromatography N/A

Data compiled from supplier information and synthetic procedure descriptions. caymanchem.comcolostate.edu

Exploration of Alternative Synthetic Pathways

While a specific, effective synthetic route for 5-fluoro BEPIRAPIM has been established, the exploration of alternative pathways is a routine part of chemical research to potentially improve yield, reduce costs, or enhance sustainability. colostate.edunih.gov For cannabinoid-like molecules, various synthetic strategies are often considered. nih.govresearchgate.net

Alternative approaches could involve different methods for constructing the core indole ring system or employing alternative coupling reagents for the amide bond formation. For instance, instead of the EDC coupling used, other peptide coupling agents could be investigated. Similarly, different strategies for the N-alkylation of indole could be explored. Research into the synthesis of other complex cannabinoids often utilizes varied approaches, such as employing continuous flow chemistry, which could potentially be adapted for the production of bepirapim analogues. researchgate.net The development of novel synthetic methods for cannabinoids is an active area of research, aiming to provide more efficient access to these compounds for further study. nih.gov

Molecular Targets and Mechanisms of Action of 5 Fluoro Bepirapim Hydrochloride

Cannabinoid Receptor (CB1 and CB2) Interaction

Initial investigations into 5-fluoro BEPIRAPIM were prompted by its structural resemblance to SCRAs, which are known to act on cannabinoid receptors CB1 and CB2. nih.govcolostate.edu These receptors are key components of the endocannabinoid system, with CB1 primarily expressed in the central nervous system and CB2 predominantly found on immune cells. nih.gov

Agonist Activity and Potency at Cannabinoid Receptors

In vitro pharmacological studies have characterized 5-fluoro BEPIRAPIM as a low-potency agonist at both CB1 and CB2 receptors. nih.govcolostate.edu Functional evaluations using membrane potential assays demonstrated that while the compound can activate these receptors, it does so with significantly lower potency compared to many other synthetic cannabinoids. nih.gov Studies on a series of analogues, including 5-fluoro BEPIRAPIM, revealed micromolar affinities for CB1 and/or CB2 receptors. nih.govcolostate.edu The agonist activity observed was modest, with receptor activation levels that underscore its classification as a weak agonist. nih.gov

Parameter Receptor Target Observation
Functional Activity CB1 and CB2Low-potency agonist nih.govcolostate.edu
Affinity CB1 and CB2Micromolar range nih.govcolostate.edu

This table summarizes the observed in vitro activity of 5-fluoro BEPIRAPIM at cannabinoid receptors.

Assessment of Central Cannabinoid Receptor Activity in Preclinical Models

To understand the real-world physiological impact of its CB1 receptor interaction, 5-fluoro BEPIRAPIM was assessed in a cannabimimetic mouse model. nih.govcolostate.edu A key indicator of central CB1 receptor activation by cannabinoids is the induction of hypothermia. nih.gov In these preclinical evaluations, 5-fluoro BEPIRAPIM did not elicit a hypothermic response in mice. nih.govcolostate.edu This finding suggests that despite its ability to act as a low-potency agonist in vitro, it possesses minimal central CB1 receptor activity in vivo. nih.govcolostate.edu

T-Type Calcium Channel (CaV3) Inhibition

Beyond its interaction with the endocannabinoid system, research has unveiled a significant and distinct mechanism of action for 5-fluoro BEPIRAPIM: the inhibition of T-type calcium channels. nih.govcolostate.edu These channels, which include the isoforms CaV3.1, CaV3.2, and CaV3.3, are low-voltage-activated channels crucial for regulating cellular excitability in the brain and heart. nih.govbiorxiv.org

Identification as a CaV3 Inhibitor

The link between 5-fluoro BEPIRAPIM and CaV3 channels was established through systematic pharmacological screening. nih.govcolostate.edu A functional calcium flux assay initially identified 5-fluoro BEPIRAPIM as a potential and potent inhibitor of CaV3 channels, demonstrating greater than 70% inhibition in this screening platform. nih.govcolostate.edu This discovery pointed towards a novel pharmacological profile for a compound initially classified as a putative synthetic cannabinoid. nih.gov

Specificity and Potency Against CaV3.1, CaV3.2, and CaV3.3 Isoforms

Further investigations were conducted to determine the compound's effects across the three distinct T-type calcium channel isoforms. colostate.edu In vitro functional activity assays were performed on cell lines individually expressing human CaV3.1, CaV3.2, and CaV3.3 channels. colostate.edunih.gov These detailed studies confirmed that 5-fluoro BEPIRAPIM acts as an inhibitor across all three subtypes, establishing it as a pan-CaV3 inhibitor. nih.govcolostate.edu

Channel Isoform Compound Activity
CaV3.1 5-fluoro BEPIRAPIMInhibitory colostate.edu
CaV3.2 5-fluoro BEPIRAPIMInhibitory colostate.edu
CaV3.3 5-fluoro BEPIRAPIMInhibitory colostate.edu

This table outlines the inhibitory profile of 5-fluoro BEPIRAPIM against the three T-type calcium channel isoforms.

Elucidation of Inhibitory Mechanisms via Functional Assays

The inhibitory action of 5-fluoro BEPIRAPIM on CaV3 channels was definitively confirmed and further characterized using whole-cell patch-clamp electrophysiology. nih.govcolostate.edu This technique allows for the direct measurement of ionic currents through the channels in the cell membrane. nih.gov By applying this method, researchers could directly observe the reduction in calcium current in the presence of the compound, validating the findings from the initial calcium flux assays. nih.gov The use of whole-cell patch-clamp is a gold-standard method for characterizing the functional inhibition of ion channels, providing robust evidence for the mechanism of action of 5-fluoro BEPIRAPIM as a T-type calcium channel blocker. nih.govyoutube.com

Calcium Flux Assay Methodologies

To investigate the effects of 5-fluoro BEPIRAPIM on cellular calcium dynamics, researchers employ calcium flux assays. nih.gov These assays are crucial for identifying compounds that modulate intracellular calcium levels, which can be indicative of activity at various receptors and ion channels. nih.govmoleculardevices.com

A common methodology involves the use of a fluorescent calcium indicator dye and a kinetic plate reader. nih.gov Cells are seeded in multi-well plates and loaded with a calcium-sensitive dye. nih.gov These dyes, often in an acetoxymethyl ester form, can cross the cell membrane and become trapped intracellularly after hydrolysis by cellular esterases. nih.gov Modern assays often utilize "no-wash" kits that include a masking technology to reduce background fluorescence from the extracellular dye, thereby improving the signal-to-noise ratio. moleculardevices.commoleculardevices.com

Upon stimulation, changes in intracellular calcium concentration are detected as a change in fluorescence intensity, measured in real-time by a kinetic plate reader. nih.gov This allows for the characterization of agonist- or antagonist-induced calcium responses. nih.gov In the context of studying 5-fluoro BEPIRAPIM, a functional calcium flux assay identified it as a potential inhibitor of T-type calcium channels (CaV3), with observed inhibition greater than 70%. nih.govacs.org

Whole-Cell Patch-Clamp Electrophysiology Investigations

To further elucidate the mechanism of action suggested by calcium flux assays, whole-cell patch-clamp electrophysiology is a powerful technique. nih.govnih.gov This method allows for the direct measurement of ion channel currents across the entire cell membrane, providing detailed insights into the effects of a compound on channel function. nih.govnih.gov

The procedure involves forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane. youtube.com A brief suction is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. youtube.comyoutube.com This configuration allows the experimenter to control the membrane potential (voltage-clamp) and measure the resulting ionic currents, or to control the current injected into the cell (current-clamp) and measure changes in membrane potential. youtube.com

In the investigation of 5-fluoro BEPIRAPIM, whole-cell patch-clamp electrophysiology was used to confirm its activity as a T-type calcium channel (CaV3) inhibitor, corroborating the findings from the calcium flux assays. nih.govacs.org

Exploration of Other Potential Pharmacological Targets

While the primary off-target activity identified for 5-fluoro BEPIRAPIM is the inhibition of T-type calcium channels, studies have also evaluated its interaction with cannabinoid receptors. nih.gov Research has shown that 5-fluoro BEPIRAPIM exhibits micromolar affinities for both CB1 and CB2 receptors. nih.govacs.org However, it functions as a low-potency agonist at these receptors. nih.govacs.org

In vivo studies in a cannabimimetic mouse model further suggest minimal central CB1 receptor activity, as no hypothermic response was observed even at significant doses. nih.govacs.org This indicates that while there is some interaction with cannabinoid receptors, the primary pharmacological effect may be mediated through other targets, such as the T-type calcium channels.

Signal Transduction Pathways Mediated by Target Interactions

The interaction of 5-fluoro BEPIRAPIM with its molecular targets initiates downstream signal transduction pathways. As an inhibitor of T-type calcium channels (CaV3), its primary mechanism involves the modulation of calcium influx into the cell. nih.gov T-type calcium channels are low-voltage activated channels that play a role in various physiological processes, including neuronal excitability and hormone secretion. By inhibiting these channels, 5-fluoro BEPIRAPIM can alter cellular signaling cascades that are dependent on calcium entry.

Structure Activity Relationship Sar Studies of 5 Fluoro Bepirapim Hydrochloride and Its Analogues

Systematic Modification of Peripheral Substituents

Systematic alterations to the periphery of the bepirapim scaffold, particularly the pendant alkyl chain and terminal fluorination, have been crucial in elucidating the SAR of these compounds.

A key area of investigation has been the modification of the N1-pendant alkyl group on the indole (B1671886) core. A homologous series of analogs, ranging from methyl to propyl substituents, was synthesized to probe the effect of chain length on biological activity. nih.gov

Interactive Table: Biological Activity of Bepirapim Analogs with Varied Alkyl Groups

CompoundPendant Alkyl GroupCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)CaV3 Inhibition
MEPIRAPIM (7)Methyl>10,0001737Identified as a potential inhibitor
BEPIRAPIM (10)Pentyl200113Not specified as a primary inhibitor
5F-BEPIRAPIM (16)5-Fluoropentyl219101Identified as a potential inhibitor (>70%)

The introduction of a fluorine atom at the terminus of the pentyl chain (creating the 5-fluoropentyl group) is the defining feature of 5-fluoro BEPIRAPIM. Comparative studies between fluorinated and non-fluorinated analogs have been conducted to determine the influence of this electronegative atom on receptor binding.

For cannabinoid receptor binding, fluorination appeared to have no significant impact. For example, the non-fluorinated compound BEPIRAPIM (10) showed a similar CB1 binding affinity (Ki = 200 nM) to its fluorinated counterpart, 5F-BEPIRAPIM (16) (Ki = 219 nM). nih.gov A similar lack of differentiation was observed in their activity as T-type calcium channel inhibitors. Analogs featuring a tert-butyl carbamate (B1207046) moiety on the piperazine (B1678402) ring showed a selective inhibition profile for CaV3 channels, regardless of whether they were terminally fluorinated or not. nih.gov This suggests that the fluorine atom in this position does not form critical interactions that significantly enhance or diminish binding or activity at these specific targets. nih.gov

Interactive Table: Comparison of Fluorinated vs. Non-Fluorinated Bepirapim Analogs

Compound PairStructureCB1 Binding Affinity (Ki)CaV3 Inhibition Profile
BEPIRAPIM (10)N1-pentyl, piperazine200 nMNot highlighted as a selective inhibitor
5F-BEPIRAPIM (16)N1-(5-fluoropentyl), piperazine219 nMHighlighted as a selective inhibitor
Analog 11N1-pentyl, Boc-piperazineNot specifiedSelective CaV3 inhibition
Analog 17N1-(5-fluoropentyl), Boc-piperazineNot specifiedSelective CaV3 inhibition

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To date, no specific Quantitative Structure-Activity Relationship (QSAR) models for 5-fluoro BEPIRAPIM and its analogs have been published in the scientific literature.

QSAR modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govyoutube.com By developing mathematical equations, QSAR models can predict the activity of new, yet-to-be-synthesized molecules, thereby streamlining the drug discovery process. mdpi.comosti.gov These models are built by analyzing a dataset of compounds with known activities and using molecular descriptors that quantify various physicochemical properties (e.g., steric, electronic, hydrophobic). mdpi.com

The SAR data gathered for bepirapim analogs—such as the effects of modifying pendant alkyl groups and the steric requirements of the piperazine ring—provide the essential foundation for the future development of a robust QSAR model. nih.gov Such a model could accelerate the design of novel bepirapim derivatives with improved potency and selectivity for specific targets like the CaV3 channels.

Preclinical Pharmacological Evaluation of 5 Fluoro Bepirapim Hydrochloride

In Vitro Pharmacological Assays

The in vitro pharmacological profile of 5-fluoro BEPIRAPIM was investigated through various assays to determine its binding affinity and functional activity at cannabinoid receptors, as well as its effects on ion channels. acs.org

Ligand Binding Studies at Cannabinoid Receptors (CB1, CB2)

The affinity of 5-fluoro BEPIRAPIM for the human cannabinoid receptors CB1 and CB2 was assessed using competition radioligand binding assays. colostate.edu The studies revealed that the compound possesses a low affinity for both CB1 and CB2 receptors, with binding affinities in the micromolar range. acs.orgnih.gov Specifically, most of the tested compounds in the study series, including the structural class of 5-fluoro BEPIRAPIM, displayed negligible affinities for CB1 and CB2 receptors, with pKi values generally below 5. colostate.edu

CompoundReceptorBinding Affinity (Ki)
5-fluoro BEPIRAPIMCB1Micromolar Affinity (pKi < 5)
5-fluoro BEPIRAPIMCB2Micromolar Affinity (pKi < 5)

Functional Assays for Receptor Activation and Inhibition

The reviewed preclinical evaluations of 5-fluoro BEPIRAPIM did not report the use of cyclic AMP (cAMP) modulation assays to determine its functional activity at cannabinoid receptors. acs.orgnih.govotago.ac.nzcolostate.edu

The functional activity of 5-fluoro BEPIRAPIM at cannabinoid receptors was evaluated using a fluorescence-based membrane potential assay. colostate.edu This type of assay detects changes in cellular membrane potential upon receptor activation. moleculardevices.commoleculardevices.com In these functional tests, 5-fluoro BEPIRAPIM was identified as a low-potency agonist at both CB1 and CB2 receptors. acs.orgnih.gov

CompoundAssayActivity at CB1Activity at CB2
5-fluoro BEPIRAPIMMembrane Potential AssayLow Potency AgonistLow Potency Agonist

Beyond its activity at cannabinoid receptors, 5-fluoro BEPIRAPIM was assessed for its effects on T-type calcium channels (CaV3). acs.orgnih.govotago.ac.nz A functional calcium flux assay identified 5-fluoro BEPIRAPIM as a potential inhibitor of CaV3 channels, demonstrating greater than 70% inhibition. acs.orgnih.gov This finding was subsequently confirmed using whole-cell patch-clamp electrophysiology, a direct measure of ion channel activity. acs.orgnih.govotago.ac.nz This suggests that a significant part of the compound's pharmacological profile involves the modulation of T-type calcium channels. acs.org

In Vivo Preclinical Model Studies (Non-Human)

To understand its effects in a whole-organism system, 5-fluoro BEPIRAPIM was evaluated in a cannabimimetic mouse model. acs.orgnih.gov The primary endpoint in this model was the induction of hypothermia, a classic physiological response mediated by the activation of central CB1 receptors. acs.orgnih.govotago.ac.nz The in vivo study found that 5-fluoro BEPIRAPIM did not elicit a hypothermic response in mice. acs.orgnih.gov This result suggests that the compound has minimal central CB1 receptor activity in vivo, which aligns with the low affinity and potency observed in the in vitro assays. acs.orgnih.govotago.ac.nz

Cannabimimetic Mouse Models for Receptor Activity Assessment

To investigate the potential cannabimimetic activity of 5-fluoro BEPIRAPIM, which would suggest interaction with cannabinoid type 1 (CB1) receptors, researchers utilized in vivo mouse models. nih.govotago.ac.nz A key indicator of central CB1 receptor activation in these models is the induction of hypothermia. nih.govotago.ac.nz

In a specific study, 5-fluoro BEPIRAPIM was evaluated in a cannabimimetic mouse model. nih.govotago.ac.nz Unlike its analogue, MEPIRAPIM, which induced a mild hypothermic response at a high dose, 5-fluoro BEPIRAPIM did not cause any observable hypothermia. nih.govotago.ac.nz This lack of a hypothermic effect suggests that 5-fluoro BEPIRAPIM has minimal activity at central CB1 receptors. nih.govotago.ac.nz

While in vitro assays showed that several related compounds had micromolar affinities for CB1 and/or CB2 receptors and acted as low-potency agonists, the in vivo findings for 5-fluoro BEPIRAPIM point towards a negligible functional cannabimimetic profile in the context of centrally mediated effects like hypothermia. nih.govotago.ac.nz

Table 1: In Vivo Cannabimimetic Activity Assessment

Compound Physiological Response (Hypothermia) Implied Central CB1 Receptor Activity
5-fluoro BEPIRAPIM No hypothermia observed. nih.govotago.ac.nz Minimal. nih.govotago.ac.nz

| MEPIRAPIM | Mild hypothermic response at 30 mg/kg. nih.govotago.ac.nz | Mild. nih.govotago.ac.nz |

Evaluation of Modulatory Effects on Physiological Responses in Animal Models

As noted previously, the administration of 5-fluoro BEPIRAPIM to mice did not result in a hypothermic response. nih.govotago.ac.nz This is a significant finding because hypothermia is a classic physiological response mediated by the activation of CB1 receptors by cannabinoids. The absence of this effect with 5-fluoro BEPIRAPIM further distinguishes it from typical SCRAs and suggests that its primary mechanism of action is likely not through the cannabinoid system. nih.govotago.ac.nz This lack of effect on thermoregulation indicates a divergence in its physiological modulation compared to compounds that are potent CB1 receptor agonists. nih.govotago.ac.nz

Assessment in Models Relevant to CaV3 Channel Modulation (e.g., pain, epilepsy research models)

While direct in vivo testing of 5-fluoro BEPIRAPIM in specific pain or epilepsy models was not detailed in the primary research, its identification as a potent T-type calcium channel (CaV3) inhibitor provides a strong basis for its potential relevance in these therapeutic areas. nih.govotago.ac.nz CaV3 channels are recognized as important targets for the development of treatments for epilepsy and pain. nih.govotago.ac.nzmdpi.com

In vitro assessments demonstrated that 5-fluoro BEPIRAPIM and several of its derivatives are effective inhibitors of CaV3 channels. nih.govotago.ac.nz A functional calcium flux assay identified these compounds as potential CaV3 inhibitors, a finding that was subsequently confirmed using whole-cell patch-clamp electrophysiology. nih.govotago.ac.nz

The significance of this finding is underscored by the established role of CaV3 channels in neurological conditions. T-type calcium channels contribute to neuronal excitability and are implicated in the pathophysiology of both epilepsy and chronic pain. mdpi.comcolostate.edunih.gov For instance, CaV3.2 T-type calcium channels are considered potential targets for managing chronic pain. colostate.edu Furthermore, CaV3 inhibitors are in clinical trials for epilepsy, and some approved antiepileptic drugs are known to act through the inhibition of these channels. colostate.edunih.gov The ability of 5-fluoro BEPIRAPIM to inhibit CaV3 channels therefore positions it as a compound of interest for future investigation in preclinical models of pain and epilepsy. nih.govotago.ac.nzcolostate.edu

Table 2: In Vitro CaV3 Channel Activity

Compound Assay Type Result
5-fluoro BEPIRAPIM Functional calcium flux assay >70% inhibition, identified as a potential CaV3 inhibitor. nih.govotago.ac.nz

| 5-fluoro BEPIRAPIM | Whole-cell patch-clamp electrophysiology | Confirmed as a CaV3 inhibitor. nih.govotago.ac.nz |

Metabolism and Biotransformation in Preclinical Systems

In Vitro Metabolic Stability in Microsomal Preparations (e.g., Liver Microsomes)

The in vitro metabolic stability of a compound is a key parameter assessed during early drug discovery. pharmgkb.org These assays typically utilize liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. pharmgkb.orgotago.ac.nz The primary goal is to determine the rate at which the compound is metabolized, often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). pharmgkb.org This information helps in predicting the in vivo clearance of a drug. pharmgkb.org

For a compound like 5-fluoro BEPIRAPIM (hydrochloride), a typical in vitro metabolic stability assay would involve incubating the compound with liver microsomes from various species (e.g., rat, human) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is then measured at different time points using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

While specific experimental data on the metabolic stability of 5-fluoro BEPIRAPIM (hydrochloride) is not available in the public domain, the table below outlines the typical parameters measured in such a study.

Table 1: Parameters Measured in a Typical In Vitro Metabolic Stability Assay

ParameterDescription
In Vitro Half-Life (t½) The time required for 50% of the initial concentration of the compound to be metabolized.
Intrinsic Clearance (CLint) The metabolic clearance of a compound in the absence of physiological limitations like blood flow.
Percent Remaining The percentage of the initial compound concentration that remains at specific time points during the incubation.

The metabolic stability of structurally similar compounds can sometimes offer clues. For instance, the replacement of a piperazine (B1678402) ring with aminopiperidines in some dopamine (B1211576) transporter inhibitors has been shown to improve metabolic stability in rat liver microsomes. nih.gov However, without direct experimental data, the metabolic stability of 5-fluoro BEPIRAPIM (hydrochloride) remains to be determined.

Identification of Preclinical Metabolites

The identification of metabolites is crucial for understanding a compound's pharmacological and toxicological profile. nih.gov For fluorinated synthetic cannabinoids, common metabolic pathways have been identified through in vitro studies with human liver microsomes and hepatocytes. nih.govresearchgate.net

Based on the metabolism of other 5-fluoro synthetic cannabinoids, the biotransformation of 5-fluoro BEPIRAPIM (hydrochloride) is predicted to involve several key reactions. A significant pathway for similar compounds is the oxidative defluorination of the 5-fluoropentyl chain, leading to the formation of a 5-hydroxypentyl metabolite and subsequently a pentanoic acid metabolite. nih.gov Other likely metabolic transformations include hydroxylation at various positions on the molecule and hydrolysis of amide bonds, if present. nih.govresearchgate.net

Although no specific metabolites have been reported for 5-fluoro BEPIRAPIM (hydrochloride), the predicted metabolites based on the biotransformation of analogous compounds are listed in the table below.

Table 2: Predicted Preclinical Metabolites of 5-fluoro BEPIRAPIM (hydrochloride)

Predicted MetaboliteMetabolic Reaction
5-hydroxypentyl BEPIRAPIMOxidative defluorination and hydroxylation of the 5-fluoropentyl chain
BEPIRAPIM pentanoic acidFurther oxidation of the 5-hydroxypentyl metabolite
Hydroxylated BEPIRAPIMHydroxylation on the indole (B1671886) or phenyl ring
N-dealkylated metabolitesCleavage of the piperazine ring substituents

It is important to note that the presence and relative abundance of these metabolites would need to be confirmed through experimental studies with 5-fluoro BEPIRAPIM (hydrochloride).

Enzymatic Pathways Involved in 5-fluoro BEPIRAPIM (hydrochloride) Biotransformation

The biotransformation of most drugs is categorized into Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. nih.gov

The predicted metabolic pathways for 5-fluoro BEPIRAPIM (hydrochloride) primarily involve Phase I reactions, which are largely catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.govyoutube.com The CYP450 enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. nih.gov

For fluorinated synthetic cannabinoids, specific CYP isozymes are often responsible for their metabolism. For example, the metabolism of other complex molecules can be induced by certain CYP enzymes, such as CYP71AK2 and CYP72A254 in response to some herbicides. nih.gov The hydroxylation and oxidative defluorination reactions predicted for 5-fluoro BEPIRAPIM (hydrochloride) are consistent with CYP450-mediated metabolism. nih.gov

Following Phase I metabolism, the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their elimination from the body. nih.gov

Emerging Research Directions and Future Perspectives

Investigation of Novel Therapeutic Applications based on Mechanism of Action

Recent pharmacological evaluations have identified 5-fluoro BEPIRAPIM as an inhibitor of T-type calcium channels (CaV3). nih.govcolostate.edu This mechanism of action is a cornerstone for exploring its potential in neurological conditions where these channels play a critical role.

Epilepsy Research: T-type calcium channels, particularly within thalamocortical circuits, are implicated in generating the spike-and-wave discharges characteristic of absence seizures. nih.gov The biophysical properties of these channels allow them to regulate neuronal excitability and contribute to the oscillatory activity in neuronal networks. nih.gov Antiepileptic drugs (AEDs) often work by modulating voltage-gated ion channels to redress the balance between neuronal excitation and inhibition. epilepsysociety.org.uknih.gov Specifically, the blockade of T-type calcium channels is a recognized mechanism for controlling certain types of seizures, as seen with established medications like ethosuximide (B1671622). nih.govmedscape.com The identification of 5-fluoro BEPIRAPIM as a CaV3 inhibitor suggests its potential as a chemical scaffold for developing new investigational compounds for seizure disorders. nih.govnih.gov

Pain Research: T-type calcium channels are also significant pharmacological targets for the treatment of pain. nih.gov These channels are involved in the transmission of pain signals within the nervous system. Researchers are actively exploring novel compounds that target cannabinoid receptors, such as the type 1 cannabinoid (CB1) receptor, to develop effective pain relievers without the side effects of opioids. washu.edunews-medical.net While 5-fluoro BEPIRAPIM has shown minimal central CB1 receptor activity in certain in vivo models, its structural similarities to synthetic cannabinoid receptor agonists (SCRAs) and its distinct activity on CaV3 channels make it an interesting compound for pain research. nih.gov The development of molecules that can modulate pain pathways through mechanisms like CaV3 inhibition represents a promising direction for creating new classes of analgesics.

Development of Advanced In Vitro and In Vivo Research Models for Compound Characterization

The characterization of 5-fluoro BEPIRAPIM and its analogues has utilized a range of established research models. Future studies will likely leverage more sophisticated systems to gain deeper insights into its pharmacological profile.

Current In Vitro Models: The initial characterization of 5-fluoro BEPIRAPIM involved several key in vitro assays. nih.gov These cellular models are essential for high-throughput screening and for understanding molecular interactions in a controlled environment. mdpi.com

Assay TypePurposeFindings for 5-fluoro BEPIRAPIM & Analogues
Cannabinoid Receptor Binding Assays To determine the affinity of the compound for CB1 and CB2 receptors.Several analogues showed micromolar affinities for CB1 and/or CB2 receptors. nih.gov
Membrane Potential Assay To assess the functional activity (agonist or antagonist) at cannabinoid receptors.Several analogues functioned as low-potency agonists of CB1 and CB2. nih.gov
Functional Calcium Flux Assay To screen for activity on calcium channels.Identified 5-fluoro BEPIRAPIM as a potential CaV3 inhibitor with >70% inhibition. nih.gov
Whole-Cell Patch-Clamp Electrophysiology To confirm and detail the inhibitory effects on specific ion channels.Confirmed the activity of 5-fluoro BEPIRAPIM as a T-type calcium channel inhibitor. nih.gov

Current In Vivo Models: Animal models are crucial for understanding the physiological effects of a compound in a complex, living system. For 5-fluoro BEPIRAPIM, a cannabimimetic mouse model was used to evaluate its central CB1 receptor activity. nih.gov In this model, researchers observed no significant hypothermic response, suggesting minimal activity at this receptor in the central nervous system. nih.gov Future research could employ more specialized in vivo models, such as genetic and electrically-induced rodent seizure models, to further explore its anticonvulsant potential. nih.govfrontiersin.org

Future Advanced Models: The field of drug discovery is moving towards more physiologically relevant models to improve the translatability of preclinical findings. researchgate.net Advanced platforms like organ-on-a-chip, which use microfluidic technologies to mimic the functions of human organs, offer a more complex and accurate environment for testing. nih.gov For neuropharmacological compounds, brain organoids or "brain-on-a-chip" models could provide invaluable data on efficacy and neuronal network effects. crownbio.com These complex in vitro models (CIVMs) can better replicate human physiology and pathology compared to traditional 2D cell cultures. nih.gov

Integration with Computational Chemistry and Molecular Modeling Approaches

Computational methods are integral to modern drug discovery, enabling the prediction and analysis of molecular interactions to guide the design of new compounds. nih.gov

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. figshare.com For compounds related to 5-fluoro BEPIRAPIM, in silico docking has been performed using the cryo-electron microscopy (cryo-EM) structure of the CaV3.1 channel. nih.gov This approach provides structural insights into how these molecules might bind to and inhibit the channel. Such studies are crucial for understanding the structure-activity relationship (SAR) and for rationally designing new analogues with improved potency and selectivity. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the physical movements of atoms and molecules over time. mdpi.com While ligand docking provides a static snapshot of a potential binding pose, MD simulations can reveal the dynamic behavior of the ligand-protein complex, assessing the stability of the interaction and identifying key conformational changes. mdpi.comnih.govdntb.gov.ua Applying MD simulations to the 5-fluoro BEPIRAPIM-CaV3 channel complex could elucidate the precise mechanism of inhibition and the energetic factors governing the binding process. This information is invaluable for the lead optimization phase of drug development. dntb.gov.ua

Role of 5-fluoro BEPIRAPIM (hydrochloride) as a Research Tool in Pharmacology

Beyond its potential therapeutic applications, 5-fluoro BEPIRAPIM (hydrochloride) serves as a valuable research tool for the scientific community. It is available as an analytical reference standard, which is essential for forensic and research applications requiring precise identification and quantification. caymanchem.com

Pharmacologically, its demonstrated activity as a T-type calcium channel (CaV3) inhibitor, coupled with its structural origins as a putative synthetic cannabinoid, makes it a unique probe. nih.gov Researchers can use 5-fluoro BEPIRAPIM to selectively investigate the role of CaV3 channels in various physiological and pathophysiological processes, helping to unravel the complex functions of these channels in the nervous system and other tissues. Its distinct profile, with potent CaV3 inhibition and low central CB1 agonism, allows for the deconvolution of effects that might be mixed in less selective compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of 5-fluoro BEPIRAPIM (hydrochloride)?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS/MS) for purity assessment, as validated for structurally similar synthetic cannabinoids . Stability studies should include thermal gravimetric analysis (TGA) and exposure to incompatible materials (e.g., strong oxidizers) to identify decomposition products like hydrogen fluoride or carbon oxides . Report detailed experimental conditions (e.g., column type, mobile phase) to ensure reproducibility .

Q. How should researchers handle and store 5-fluoro BEPIRAPIM (hydrochloride) to minimize degradation?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent thermal decomposition and moisture absorption . Avoid contact with oxidizing agents, and dispose of waste via certified hazardous material protocols . Include handling precautions (e.g., goggles, gloves) as outlined in OSHA-aligned safety data sheets .

Q. What evidence is required to confirm the structural identity of 5-fluoro BEPIRAPIM (hydrochloride) in synthetic workflows?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis. For novel derivatives, provide mass spectrometry data and chromatographic purity ≥98% . Cross-reference with published spectral libraries for known analogs (e.g., 5-fluoro ADB-PINACA) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for 5-fluoro BEPIRAPIM (hydrochloride) across in vivo models be resolved?

  • Methodological Answer : Conduct species-specific metabolic profiling using isotopically labeled analogs to track metabolite formation. Validate assays against SWGTOX guidelines, ensuring cross-species comparability in enzyme kinetics and bioavailability parameters . Address confounding variables (e.g., diet, genetic polymorphisms) through controlled experimental designs .

Q. What strategies optimize the detection of 5-fluoro BEPIRAPIM (hydrochloride) in complex biological matrices?

  • Methodological Answer : Develop a solid-phase extraction (SPE) protocol followed by ultra-high-performance LC/MS/MS with multiple reaction monitoring (MRM). Calibrate using internal standards (e.g., deuterated analogs) to correct matrix effects . Validate sensitivity, selectivity, and recovery rates per forensic toxicology standards .

Q. How can researchers design robust dose-response studies for 5-fluoro BEPIRAPIM (hydrochloride) in neurological models?

  • Methodological Answer : Use a factorial design to test dose ranges (e.g., 0.1–10 mg/kg) and administration routes (e.g., intraperitoneal vs. oral). Include positive controls (e.g., PCP for NMDA receptor antagonism) and negative controls (vehicle-only groups). Apply statistical power analysis to determine sample sizes, accounting for inter-individual variability .

Q. What computational approaches predict the receptor-binding affinity of 5-fluoro BEPIRAPIM (hydrochloride) derivatives?

  • Methodological Answer : Perform molecular docking simulations using crystal structures of target receptors (e.g., CB1 or serotonin receptors). Validate predictions with in vitro binding assays (e.g., radioligand displacement) and correlate with functional outcomes (e.g., cAMP inhibition) .

Methodological Guidance

  • Literature Review : Systematically search PubMed, SciFinder, and Google Scholar using keywords like "5-fluoro BEPIRAPIM pharmacokinetics" or "synthetic cannabinoid stability." Track results with reference management tools (e.g., Zotero) and prioritize peer-reviewed journals over non-academic sources .
  • Data Reporting : Follow Beilstein Journal guidelines: report experimental details (e.g., instrument models, synthesis yields) in the main text or supplementary materials . Use FINER criteria to evaluate research questions for novelty and feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.